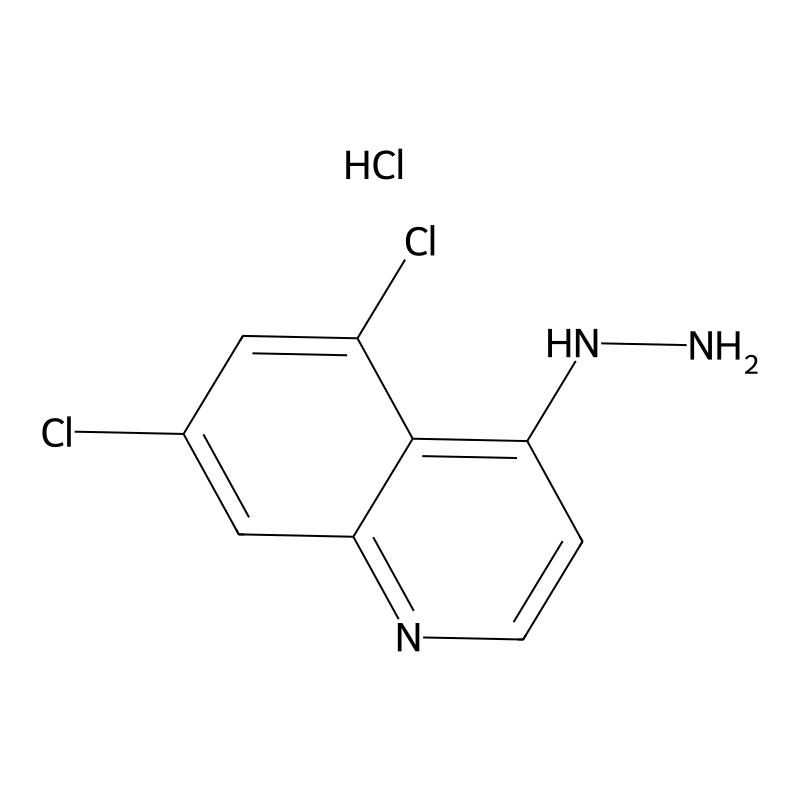

5,7-Dichloro-4-hydrazinoquinoline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,7-Dichloro-4-hydrazinoquinoline hydrochloride is a synthetic organic compound characterized by its empirical formula C9H7Cl2N3·HCl and a molecular weight of 264.54 g/mol. This compound features a quinoline ring substituted with two chlorine atoms and a hydrazine group, which contributes to its unique chemical properties and potential biological activities. It is typically encountered as an off-white to yellowish powder and is soluble in water, ethanol, and dimethyl sulfoxide, but insoluble in many organic solvents like chloroform and ethyl acetate.

- Oxidation: The compound can be oxidized to form different quinoline derivatives using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can alter the hydrazine group, leading to the formation of modified hydrazinoquinoline compounds, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols, allowing for the introduction of diverse functional groups.

These reactions are essential for synthesizing more complex derivatives that may exhibit enhanced biological activities.

Research indicates that 5,7-Dichloro-4-hydrazinoquinoline hydrochloride possesses significant biological properties:

- Anticancer Activity: The compound has shown potential in inducing apoptosis in cancer cells by inhibiting topoisomerase II enzymes and disrupting DNA synthesis.

- Antimicrobial Properties: Studies suggest it may have efficacy against various microbial strains.

- Antioxidant Effects: The compound exhibits antioxidant and anti-inflammatory properties, which could be beneficial in treating oxidative stress-related diseases .

These biological activities make it a candidate for further investigation in therapeutic applications.

The synthesis of 5,7-Dichloro-4-hydrazinoquinoline hydrochloride typically involves the following steps:

- Starting Materials: The primary reactants are 5,7-dichloroquinoline and hydrazine hydrate.

- Reaction Conditions: The reaction is generally conducted in an alcoholic solvent like ethanol or methanol under controlled heating to facilitate the formation of the hydrazine derivative.

- Purification: After the reaction completion, the product is purified through recrystallization to obtain the hydrochloride salt.

This method can be adapted for industrial-scale production by optimizing reaction conditions for yield and purity.

5,7-Dichloro-4-hydrazinoquinoline hydrochloride finds applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex quinoline derivatives.

- Biological Studies: Its potential as an anticancer agent makes it valuable in pharmacological research.

- Material Science: The compound is used in developing new materials due to its unique chemical structure.

Currently, it is primarily utilized in research settings rather than therapeutic applications.

Studies on the interactions of 5,7-Dichloro-4-hydrazinoquinoline hydrochloride with biomolecules indicate that its hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit specific biological pathways, contributing to its observed anticancer and antimicrobial effects. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 5,7-Dichloro-4-hydrazinoquinoline hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5,7-Dichloroquinoline | Contains two chlorine atoms on the quinoline ring | Lacks the hydrazine group; primarily studied for its own biological activity. |

| 6,7-Dichloro-4-hydrazinoquinoline | Similar quinoline structure but different chlorine positioning | May exhibit different biological activities due to structural variations. |

| 5-Hydroxy-7-chloroquinoline | Hydroxyl group instead of hydrazine | Exhibits different reactivity patterns and biological effects compared to hydrazino derivatives. |

| 4-Hydrazinylquinoline | Lacks chlorine substitution | Offers distinct chemical reactivity due to absence of halogens. |

These compounds illustrate how variations in substitution patterns can significantly influence chemical behavior and biological activity.